molecular formula C19H25ClN6O B6492614 1-(3-{[4,6-bis(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]amino}phenyl)ethan-1-one hydrochloride CAS No. 1179459-74-5

1-(3-{[4,6-bis(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]amino}phenyl)ethan-1-one hydrochloride

Cat. No.: B6492614
CAS No.: 1179459-74-5
M. Wt: 388.9 g/mol
InChI Key: KHGAKHLLOSTLBF-UHFFFAOYSA-N
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Description

1-(3-{[4,6-bis(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]amino}phenyl)ethan-1-one hydrochloride is a synthetic triazine derivative featuring a 1,3,5-triazine core substituted with two pyrrolidin-1-yl groups and an acetophenone moiety linked via an amino-phenyl group. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and biochemical applications. This compound is structurally related to anticancer agents and kinase inhibitors, as triazine derivatives are known for their ability to interact with biological targets such as DNA or enzyme active sites .

The synthesis of such compounds typically involves sequential nucleophilic substitutions on 2,4,6-trichloro-1,3,5-triazine, followed by functionalization with amines (e.g., pyrrolidine) and coupling reactions to introduce the acetophenone group. A similar precursor, 1-(4-((4,6-bis((2-hydroxyethyl)amino)-1,3,5-triazin-2-yl)amino)phenyl)ethan-1-one, was synthesized in 83% yield via microwave-assisted reactions .

Properties

IUPAC Name

1-[3-[(4,6-dipyrrolidin-1-yl-1,3,5-triazin-2-yl)amino]phenyl]ethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N6O.ClH/c1-14(26)15-7-6-8-16(13-15)20-17-21-18(24-9-2-3-10-24)23-19(22-17)25-11-4-5-12-25;/h6-8,13H,2-5,9-12H2,1H3,(H,20,21,22,23);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHGAKHLLOSTLBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC2=NC(=NC(=N2)N3CCCC3)N4CCCC4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-{[4,6-bis(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]amino}phenyl)ethan-1-one hydrochloride typically involves multi-step organic synthesis. A common approach starts with the synthesis of the core triazine structure, followed by functionalization with the necessary amino and pyrrolidine groups. The final step often involves the introduction of the ethan-1-one group and subsequent conversion to the hydrochloride salt. Reaction conditions usually require controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Industrial Production Methods

On an industrial scale, the production of this compound involves similar steps but is optimized for larger-scale reactions. This includes the use of industrial-grade solvents, advanced purification techniques, and stringent quality control measures to ensure the purity and consistency of the compound.

Chemical Reactions Analysis

Types of Reactions

1-(3-{[4,6-Bis(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]amino}phenyl)ethan-1-one hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The compound may react with oxidizing agents, leading to the formation of oxidized derivatives.

  • Reduction: Reduction reactions can modify the triazine ring or the phenyl ethanone group.

  • Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the triazine core and the phenyl ring.

Common Reagents and Conditions

Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions vary but often require specific temperatures, pH levels, and solvents.

Major Products

The major products from these reactions depend on the specific reaction pathway but commonly include modified triazine derivatives, substituted phenyl ethanone compounds, and various oxidized or reduced forms of the original compound.

Scientific Research Applications

The compound 1-(3-{[4,6-bis(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]amino}phenyl)ethan-1-one hydrochloride is a complex organic molecule that has garnered interest in various scientific fields, particularly in medicinal chemistry and materials science. This article explores its applications, supported by relevant data and case studies.

Structure

The compound features a triazine core substituted with pyrrolidine groups and an amino phenyl moiety, which contributes to its biological activity. The hydrochloride salt form enhances its solubility in aqueous environments, making it suitable for biological applications.

Anticancer Activity

Research indicates that derivatives of triazine compounds exhibit significant anticancer properties. For instance, compounds similar to the one have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. A study published in Cancer Letters demonstrated that triazine derivatives can disrupt cellular signaling pathways involved in tumor growth .

Antimicrobial Properties

Triazine-based compounds have also been investigated for their antimicrobial activity. In vitro studies have shown that such compounds can inhibit the growth of bacteria and fungi, making them potential candidates for developing new antibiotics .

Neurological Disorders

The compound's structure suggests potential neuroprotective properties. Research into triazines has highlighted their ability to modulate neurotransmitter systems, which could be beneficial in treating conditions like Alzheimer's disease or multiple sclerosis .

Pesticides and Herbicides

Triazine compounds are widely used in agriculture as herbicides due to their ability to inhibit photosynthesis in plants. The specific compound may share similar properties, contributing to the development of more effective agricultural chemicals .

Polymer Chemistry

In materials science, triazine derivatives are explored for their role as building blocks in polymer synthesis. Their unique electronic properties can enhance the conductivity and stability of polymers used in electronic devices .

Chemical Sensors

The compound's reactivity allows it to be utilized in developing chemical sensors for detecting environmental pollutants or biological markers. Its ability to interact with various analytes can lead to sensitive detection methods .

Case Study 1: Anticancer Activity

A study conducted on a series of triazine derivatives revealed that modifications at the pyrrolidine positions significantly increased cytotoxicity against breast cancer cells (MCF-7). The most potent compound demonstrated an IC50 value of 0.5 µM, indicating strong potential for further development into therapeutic agents .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of similar triazine compounds showed effectiveness against Staphylococcus aureus and Escherichia coli. The study highlighted a structure-activity relationship that suggests modifications could enhance antibacterial activity further .

Mechanism of Action

The compound exerts its effects primarily through interactions with specific molecular targets, such as enzymes or receptors. The triazine core can form hydrogen bonds and van der Waals interactions with active sites of enzymes, inhibiting their activity. These interactions disrupt normal biological pathways, leading to the compound's desired effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences and similarities between the target compound and analogous triazine derivatives:

Compound Name Substituents on Triazine Core Functional Groups on Phenyl Ring Biological/Industrial Application Key References
1-(3-{[4,6-bis(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]amino}phenyl)ethan-1-one hydrochloride Bis(pyrrolidin-1-yl) Acetophenone (hydrochloride salt) Potential kinase inhibitor/anticancer
1-(3-(4-((4,6-bis((2-Hydroxyethyl)amino)-1,3,5-triazin-2-yl)amino)phenyl)-5-phenylpyrazol-1-yl)ethanone Bis(2-hydroxyethyl)amino Acetophenone + pyrazoline Anticancer agents
1-(4-(4,6-Dimorpholino-1,3,5-triazin-2-yl)phenyl)-3-(4-(4-methylpiperazine-1-carbonyl)phenyl)urea Bis(morpholino) + urea linker Urea + methylpiperazine Kinase inhibition (hypothetical)
1-[[4,6-bis(methylphenylamino)-1,3,5-triazin-2-yl]amino]anthraquinone Bis(methylphenylamino) Anthraquinone Dye intermediate

Physicochemical Properties

  • Melting Points: Bis(2-hydroxyethyl)amino derivative: 137–139°C . Target compound (hydrochloride): Expected higher melting point due to ionic character.
  • Solubility: Hydrochloride salt form improves aqueous solubility compared to neutral analogs (e.g., anthraquinone derivatives are lipid-soluble) .
  • Spectroscopic Data :
    • IR spectra of hydroxyethyl analogs show C=O (1612 cm⁻¹) and O–H (3288 cm⁻¹) stretches .
    • Pyrrolidinyl groups may exhibit strong N–H stretches (if protonated) and C–N vibrations.

Advantages and Limitations

  • Limitations: Synthetic complexity of introducing two pyrrolidinyl groups may reduce yield.
  • Bis(2-hydroxyethyl)amino Analog: Advantages: High yield (56–83%) and ease of functionalization. Limitations: Hydrophilic groups may limit membrane permeability .

Biological Activity

The compound 1-(3-{[4,6-bis(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]amino}phenyl)ethan-1-one hydrochloride is a novel triazine derivative with potential biological activities. This article reviews the current understanding of its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a triazinyl moiety linked to a phenyl group and a pyrrolidine substituent. Its molecular formula is C16H22N6ClO, with a molecular weight of approximately 346.84 g/mol. The presence of the triazine structure is significant as it is known for various biological activities, including antimicrobial and anticancer properties.

Anticancer Properties

Recent studies have highlighted the anticancer potential of triazine derivatives. For instance, derivatives similar to the compound have shown effectiveness in inhibiting cancer cell proliferation through various pathways:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell cycle progression.
  • Case Study : In vitro studies demonstrated that compounds with similar structures to this compound exhibited IC50 values in the low micromolar range against various cancer cell lines .

Antimicrobial Activity

Triazine derivatives have been reported to possess antimicrobial properties. The compound's structure suggests potential activity against bacterial strains:

  • Mechanism : It is hypothesized that the compound disrupts bacterial cell wall synthesis or inhibits protein synthesis.
  • Research Findings : A related study indicated that triazine derivatives showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria .

Anti-inflammatory Effects

The anti-inflammatory properties of triazine compounds are also noteworthy:

  • Mechanism : The inhibition of cyclooxygenase (COX) enzymes has been linked to the anti-inflammatory effects observed in certain triazine derivatives.
  • Case Study : In vivo models demonstrated that similar compounds reduced inflammation markers significantly compared to control groups .

Data Tables

Biological ActivityMechanism of ActionReference
AnticancerInduces apoptosis via caspase activation
AntimicrobialDisrupts cell wall synthesis
Anti-inflammatoryInhibits COX enzymes

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